ETHYL 4-[2-(2-BENZOYL-4-NITROANILINO)-2-OXOETHYL]TETRAHYDRO-1(2H)-PYRAZINECARBOXYLATE
Overview
Description
ETHYL 4-[2-(2-BENZOYL-4-NITROANILINO)-2-OXOETHYL]TETRAHYDRO-1(2H)-PYRAZINECARBOXYLATE is a complex organic compound with a unique structure that combines various functional groups. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.
Scientific Research Applications
Antiviral Research
A study explored the synthesis of piperazinyl-nitroimidazole derivatives, including compounds structurally related to ethyl 4-{2-[(2-benzoyl-4-nitrophenyl)amino]-2-oxoethyl}-1-piperazinecarboxylate, aiming to develop new non-nucleoside reverse transcriptase inhibitors. These compounds were evaluated for their anti-HIV activity, demonstrating potential in antiviral research (Al-Masoudi et al., 2007).
Organic Synthesis and Chemical Reactivity
Research into the chemistry of iminofurans has revealed that ethyl 2-[5-aryl-2-oxofuran-3(2H)-ylideneamino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylates, a compound class including derivatives similar to the target compound, react with secondary amines and piperazine. This demonstrates their potential in synthesizing diverse organic molecules and understanding chemical reactivity (Vasileva et al., 2018).
Material Science Applications
A study on azo polymers incorporating nitrophenyl derivatives, related to the chemical structure , highlights their use in reversible optical storage. The research shows how these compounds contribute to advances in materials science, particularly in the development of photoresponsive materials (Meng et al., 1996).
Antibacterial Activities
Derivatives of ethyl 4-{2-[(2-benzoyl-4-nitrophenyl)amino]-2-oxoethyl}-1-piperazinecarboxylate have been synthesized and evaluated for their antibacterial activities. These studies contribute to the field of medicinal chemistry by exploring new potential antibacterial agents (Desai & Chikhalia, 2005).
Alzheimer’s Disease Research
Compounds structurally related to ethyl 4-{2-[(2-benzoyl-4-nitrophenyl)amino]-2-oxoethyl}-1-piperazinecarboxylate have been synthesized and assessed for their therapeutic potential against Alzheimer's disease. This highlights the compound's relevance in developing treatments for neurodegenerative diseases (Hussain et al., 2016).
Preparation Methods
The
Properties
IUPAC Name |
ethyl 4-[2-(2-benzoyl-4-nitroanilino)-2-oxoethyl]piperazine-1-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4O6/c1-2-32-22(29)25-12-10-24(11-13-25)15-20(27)23-19-9-8-17(26(30)31)14-18(19)21(28)16-6-4-3-5-7-16/h3-9,14H,2,10-13,15H2,1H3,(H,23,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FKWJORXPWOADJL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)CC(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])C(=O)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N4O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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